(2E)-2-[(4-bromophenyl)sulfonyl]-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile
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Overview
Description
(2E)-2-(4-BROMOBENZENESULFONYL)-3-{4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE is a complex organic compound with a unique structure that combines a bromobenzenesulfonyl group, a phenoxy group, and a pyrido[1,2-a]pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-BROMOBENZENESULFONYL)-3-{4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[1,2-a]pyrimidinyl core, the introduction of the phenoxy group, and the final coupling with the bromobenzenesulfonyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-BROMOBENZENESULFONYL)-3-{4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(2E)-2-(4-BROMOBENZENESULFONYL)-3-{4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. It can also serve as a probe to investigate cellular pathways.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It can be explored as a lead compound for the development of new drugs.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-(4-BROMOBENZENESULFONYL)-3-{4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(4-BROMOBENZENESULFONYL)-3-{4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE: shares similarities with other compounds that contain bromobenzenesulfonyl, phenoxy, or pyrido[1,2-a]pyrimidinyl groups. Examples include:
Uniqueness
The uniqueness of (2E)-2-(4-BROMOBENZENESULFONYL)-3-{4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H14BrN3O4S |
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Molecular Weight |
508.3 g/mol |
IUPAC Name |
(E)-2-(4-bromophenyl)sulfonyl-3-(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C23H14BrN3O4S/c24-16-9-11-18(12-10-16)32(29,30)19(15-25)14-20-22(31-17-6-2-1-3-7-17)26-21-8-4-5-13-27(21)23(20)28/h1-14H/b19-14+ |
InChI Key |
VYLNRIHEZVJRJR-XMHGGMMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)S(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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